molecular formula C12H16ClNO2 B13473222 3-Benzylpyrrolidine-3-carboxylic acid hydrochloride

3-Benzylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B13473222
M. Wt: 241.71 g/mol
InChI Key: WRQHLLIDYARZIW-UHFFFAOYSA-N
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Description

3-Benzylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a benzyl group attached to the pyrrolidine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Introduction of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or other carboxylating agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Benzylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution Reagents: Benzyl halides, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .

Scientific Research Applications

3-Benzylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Benzylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-3-carboxylic acid: A simpler analog without the benzyl group.

    N-Benzylpyrrolidine: Lacks the carboxylic acid group.

    3-Benzylpyrrolidine: Does not have the carboxylic acid group or the hydrochloride salt.

Uniqueness

3-Benzylpyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of both the benzyl group and the carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

3-benzylpyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-11(15)12(6-7-13-9-12)8-10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H

InChI Key

WRQHLLIDYARZIW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=CC=CC=C2)C(=O)O.Cl

Origin of Product

United States

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